

URB447 and the Blood-Brain Barrier: A Technical Guide

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Compound of Interest		
Compound Name:	URB447	
Cat. No.:	B110035	Get Quote

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Executive Summary

URB447, a synthetic cannabinoid ligand, is characterized as a mixed CB1 receptor antagonist and CB2 receptor agonist.[1][2] A critical determinant of its therapeutic potential, particularly concerning central nervous system (CNS) applications, is its ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence to provide a definitive answer: under normal physiological conditions, **URB447** is a peripherally restricted compound with negligible brain penetration.[3] However, in instances of BBB disruption, such as brain injury, **URB447** can access the CNS and exert pharmacological effects.[4][5] This document provides a detailed overview of the pharmacokinetic data, experimental methodologies employed in these assessments, and the proposed mechanisms governing its distribution.

Pharmacokinetic Profile and Brain Penetration

Comprehensive analysis of **URB447**'s distribution in vivo has demonstrated its limited capacity to cross the BBB in healthy adult animal models.[3] Despite possessing physicochemical properties—molecular weight, lipophilicity, and polar surface area—that would theoretically permit passive diffusion into the brain, experimental data indicate otherwise.[3]

Quantitative Analysis of Tissue Distribution



The following table summarizes the peak plasma and tissue concentrations of **URB447** following intraperitoneal administration in mice. Notably, the compound was undetectable in brain tissue.[3]

Parameter	Value	Units
Dose Administered (i.p.)	20	mg/kg
Peak Plasma Concentration (Cmax)	596 ± 117	nM
Time to Peak Plasma Concentration	30	minutes
Peak Liver Concentration (Cmax)	4.3 ± 0.7	nmol/g
Time to Peak Liver Concentration	15	minutes
Peak White Adipose Fat Concentration (Cmax)	42 ± 12.2	nmol/g
Time to Peak White Adipose Fat Concentration	15	minutes
Brain Tissue Concentration	Not Detected	-
Assay Detection Limit	10	pmol/g

Table 1: Peak concentrations of **URB447** in plasma and various tissues following a 20 mg/kg intraperitoneal injection in mice. Data are presented as mean ± SEM.[3]

The stark absence of detectable **URB447** in the brain, even at peak plasma concentrations, strongly supports its classification as a peripherally restricted agent.[3] This characteristic is pivotal to its development as a potential therapeutic that avoids the centrally mediated side effects associated with brain-penetrant CB1 receptor antagonists.[2][3]

Experimental Protocols



The determination of **URB447**'s brain penetrability is primarily based on pharmacokinetic studies in mice. The following methodology is representative of the key experiments conducted.

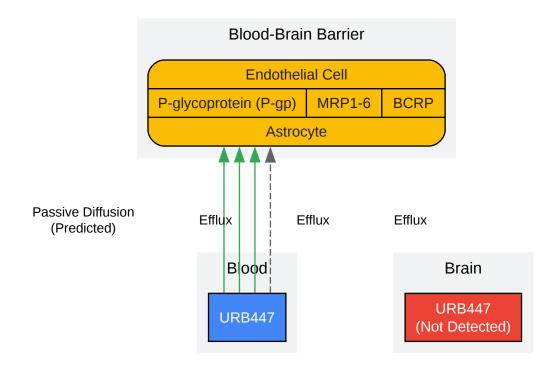
In Vivo Distribution Study in Mice

- Animal Model: Swiss mice were used for the in vivo distribution analysis.[3]
- Drug Administration: URB447 was administered via an intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[3]
- Sample Collection: Blood plasma, liver, white adipose tissue, and brain tissue were collected at various time points post-injection.[3]
- Analytical Method: The concentration of URB447 in the collected tissues was quantified
 using a validated analytical method, likely liquid chromatography-mass spectrometry (LCMS), although the specific technique is not detailed in the provided source. The limit of
 detection in brain tissue was reported as 10 pmol/g.[3]

Proposed Mechanisms for Lack of Blood-Brain Barrier Penetration

The discrepancy between **URB447**'s predicted and observed brain penetration suggests the involvement of active transport mechanisms at the BBB.





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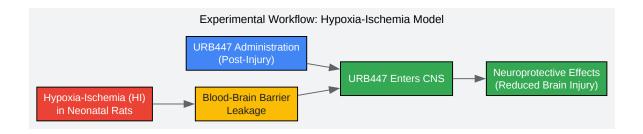
Caption: Proposed mechanism for **URB447**'s lack of BBB penetration.

The leading hypothesis for the lack of CNS penetration of **URB447**, despite favorable physicochemical properties, is its active removal from the brain endothelial cells by efflux transporters.[3] These transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRP1-6), and breast cancer resistance protein (BCRP), are expressed on the luminal side of the BBB and function to expel a wide range of xenobiotics from the brain back into the bloodstream.[3] An alternative, or possibly concurrent, mechanism is rapid metabolism of **URB447** by cytochrome P450 enzymes located within the astrocytes that ensheath the cerebral vasculature.[3]

Penetration Under Pathological Conditions

A critical exception to the peripheral restriction of **URB447** occurs when the integrity of the BBB is compromised. In a neonatal rat model of hypoxia-ischemia, a condition known to cause BBB leakage, **URB447** administered post-injury was found to be neuroprotective.[4][5] This finding strongly suggests that **URB447** can enter the CNS when the barrier is permeable and interact with its central targets, namely the CB1 and CB2 receptors on neuronal, glial, and microglial cells.[4][5]





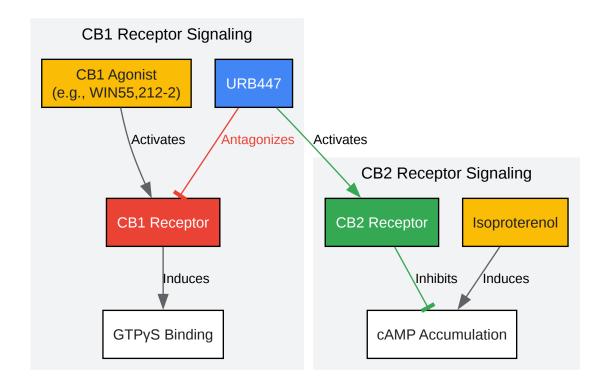
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Caption: **URB447** CNS entry under pathological BBB disruption.

Dual Receptor Activity and Signaling Implications

URB447 exhibits a dual activity profile, acting as a neutral antagonist at CB1 receptors and an agonist at CB2 receptors.[1][3] In peripheral tissues, this profile is responsible for its effects on reducing food intake and body weight gain without the adverse psychiatric effects of centrally-acting CB1 antagonists.[3] In the context of a compromised BBB, this dual action could be therapeutically advantageous, with CB1 antagonism and CB2 agonism contributing to neuroprotection.[4][6][7]





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Caption: Dual signaling pathways of **URB447** at CB1 and CB2 receptors.

Conclusion

The available scientific literature definitively indicates that **URB447** does not cross the intact blood-brain barrier in adult animals.[3] Its peripheral restriction is likely due to active efflux mechanisms at the BBB.[3] This property makes it an attractive candidate for therapeutic applications targeting peripheral cannabinoid receptors without inducing CNS-related side effects. However, it is crucial for researchers and drug developers to recognize that in pathological states associated with BBB breakdown, such as stroke or traumatic brain injury, **URB447** can penetrate the brain and exert central effects.[4][8] This context-dependent CNS accessibility is a key consideration for its therapeutic development and potential clinical applications.

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